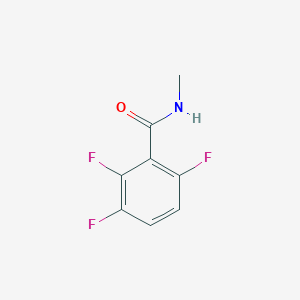
2,3,6-trifluoro-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,6-Trifluoro-N-methylbenzamide is a fluorinated benzamide derivative with the molecular formula C8H6F3NO This compound is characterized by the presence of three fluorine atoms attached to the benzene ring and a methyl group attached to the amide nitrogen
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-trifluoro-N-methylbenzamide typically involves the introduction of fluorine atoms into the benzene ring followed by the formation of the amide bond. One common method is the nucleophilic substitution reaction where fluorine atoms are introduced into the benzene ring using fluorinating agents. The subsequent step involves the reaction of the fluorinated benzene derivative with methylamine to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
化学反応の分析
Types of Reactions
2,3,6-Trifluoro-N-methylbenzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Substituted benzamides with different nucleophiles.
Oxidation: Oxidized derivatives such as carboxylic acids.
Reduction: Reduced derivatives such as amines.
Hydrolysis: Carboxylic acids and amines.
科学的研究の応用
2,3,6-Trifluoro-N-methylbenzamide has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Used in the development of materials with specific properties, such as increased stability or reactivity.
作用機序
The mechanism of action of 2,3,6-trifluoro-N-methylbenzamide involves its interaction with molecular targets through its fluorine atoms and amide group. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can influence the compound’s biological activity and its potential as a therapeutic agent.
類似化合物との比較
Similar Compounds
2,3,6-Trifluorobenzamide: Similar structure but without the methyl group on the amide nitrogen.
2,3,6-Trifluorobenzoic Acid: Similar structure but with a carboxylic acid group instead of an amide.
2,3,6-Trifluoropyridine: Similar fluorination pattern but with a pyridine ring instead of a benzene ring.
Uniqueness
2,3,6-Trifluoro-N-methylbenzamide is unique due to the presence of both the trifluoromethyl groups and the N-methylamide group, which confer distinct chemical and biological properties. The combination of these functional groups can result in unique reactivity and interactions with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C8H6F3NO |
|---|---|
分子量 |
189.13 g/mol |
IUPAC名 |
2,3,6-trifluoro-N-methylbenzamide |
InChI |
InChI=1S/C8H6F3NO/c1-12-8(13)6-4(9)2-3-5(10)7(6)11/h2-3H,1H3,(H,12,13) |
InChIキー |
MMVCVLNJIMWBLC-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C1=C(C=CC(=C1F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


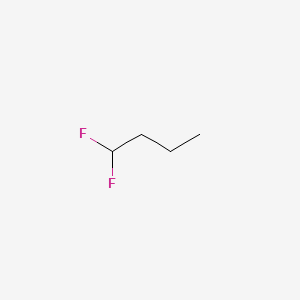
![(1R,5S)-N-cyclopropyl-7-[4-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]phenyl]-N-[(2,3-dimethylphenyl)methyl]-3,9-diazabicyclo[3.3.1]non-6-ene-6-carboxamide;methanesulfonic acid](/img/structure/B14754914.png)


![(2S)-N-(Diphenylmethyl)-N,3,3-trimethyl-2-[[[[(1R,2R)-2-2,5-diphenyl-1H-pyrrol-1-yl)cyclohexyl]amino]thioxomethyl]amino]butanamide](/img/structure/B14754930.png)
![2-Ethoxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B14754932.png)
![furo[3,4-e][1]benzofuran](/img/structure/B14754933.png)
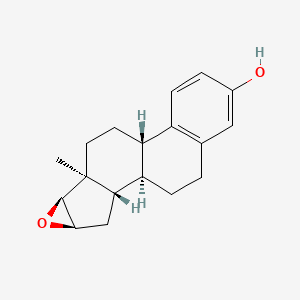

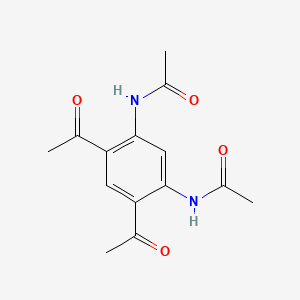

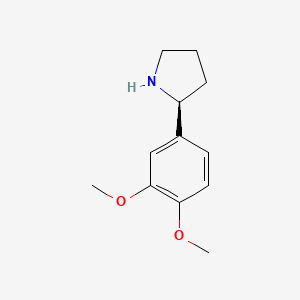
![(5E)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-(methylamino)-1,3-thiazolidin-4-one](/img/structure/B14754974.png)

